6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid
Description
Properties
CAS No. |
1211539-77-3 |
|---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-6(8(9,10)11)2-5(3-12-4)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
AVWRXCJDAGKYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Enamine Cyclization Method
The most robust and scalable route involves a three-step sequence starting from 4,4,4-trifluoro-3-aminobutanoates (Figure 1).
Step 1: Formation of Enamine Intermediate
A compound of formula (IV) reacts with a compound of formula (V) in a polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran) at 15–120°C. The molar ratio of (IV) to (V) is optimized between 1.5:1 and 1:1.5 to maximize yield while minimizing side reactions.
Step 2: Cyclization to Dihydropyridinone
The enamine intermediate undergoes intramolecular cyclization under acidic or thermal conditions to form a dihydropyridinone ring. This step is critical for establishing the pyridine scaffold.
Step 3: Oxidation to Pyridine-3-Carboxylic Acid
The dihydropyridinone is oxidized using bromine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and triphenylphosphine (PPh₃) at 80°C. This step introduces the carboxylic acid moiety at position 3 and aromatizes the ring.
Key Advantages Over Prior Art:
Alternative Hydrolysis Approaches
While less common, hydrolysis of prefunctionalized pyridine derivatives provides a supplementary route:
Nitrilase-Mediated Hydrolysis
6-Methyl-5-(trifluoromethyl)pyridine-3-carbonitrile undergoes enzymatic hydrolysis using nitrilases (e.g., from Pseudomonas fluorescens) in aqueous buffer (pH 7.5, 30°C). This method achieves >90% selectivity but requires expensive biocatalysts.
Acid-Catalyzed Ester Hydrolysis
Methyl 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylate is treated with 6N HCl at reflux (110°C, 12 h). While cost-effective, this method suffers from side reactions such as decarboxylation, limiting yields to 50–65%.
Reaction Mechanisms and Intermediate Analysis
Enamine Formation and Cyclization
The reaction between 4,4,4-trifluoro-3-aminobutanoate and an α,β-unsaturated carbonyl compound proceeds via nucleophilic attack of the amine on the carbonyl, forming an enamine. Intramolecular cyclization occurs through a six-membered transition state, yielding the dihydropyridinone core (Figure 2).
Palladium-Catalyzed Oxidation
Bromine acts as both an oxidizing agent and electrophile in the presence of Pd(OAc)₂. The mechanism involves:
-
Oxidative addition of Br₂ to Pd(0), forming Pd(II)-Br intermediates.
-
Coordination of the dihydropyridinone to Pd(II).
-
Dehydrogenation and carboxylation via a radical pathway, culminating in aromatic pyridine formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of Pd catalysts |
| Temperature | 80–90°C | Balances reaction rate and decomposition |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Reduces cost without sacrificing efficiency |
Catalyst Systems
Pd(OAc)₂/PPh₃ vs. Alternative Ligands
-
PPh₃ : Provides stable Pd complexes but generates triphenylphosphine oxide as a byproduct.
-
Xantphos : Improves turnover number (TON) by 20% but increases ligand cost.
Industrial-Scale Production Considerations
| Factor | Enamine Route | Traditional Route |
|---|---|---|
| Flammable Solvents | Avoided | Required (ethyl vinyl ether) |
| Catalyst Cost | $320/kg (Pd-based) | $150/kg (Cu-based) |
| Waste Output | 2.1 kg/kg product | 3.8 kg/kg product |
Chemical Reactions Analysis
Vapor-Phase Reactor Method
This industrial-scale approach uses a two-phase reactor system :
-
Chlorination and fluorination of picoline derivatives : Starting materials like 3-picoline undergo sequential chlorination and fluorination in catalyst fluidized-bed and empty phases.
-
Controlled reaction temperatures : For example, 3-picoline at 335°C (CFB phase) and 320°C (empty phase) yields 3-trifluoromethylpyridine (3-TF) as the primary product, with minor chlorinated derivatives .
Fluorination and Chlorination
The trifluoromethyl group is introduced via fluorination of chlorinated intermediates. For instance, chlorination of the methyl group in 3-picoline precedes fluorination to yield 3-TF .
Reaction conditions :
| Substrate | Reaction Temp (°C) | Major Product | Yield (GC PA%) |
|---|---|---|---|
| 3-Picoline | 335 (CFB), 320 (Empty) | 3-TF | 86.4% |
| 3-Picoline | 380 (CFB), 380 (Empty) | 2,5-CTF | 64.1% |
Hydrolysis of Nitriles
Nitrile intermediates (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitriles) are hydrolyzed to the carboxylic acid under acidic or basic conditions . This step is critical for functionalizing the pyridine ring.
Oxidation and Functionalization
While not directly studied for this compound, analogous pyridine derivatives undergo oxidation (e.g., hydroxylation) or further halogenation to form agrochemical precursors .
Structural and Reactivity Insights
-
Key Reactivity :
-
The carboxylic acid group enables conjugation with enzymes or biological targets.
-
The trifluoromethyl group enhances lipophilicity and metabolic stability.
-
Challenges and Optimization
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid derivatives has been reported as an efficient process involving various starting materials. For instance, one method utilizes 4,4,4-trifluoro-3-aminobutanoates to yield these derivatives through a series of reactions involving enamines and dihydropyridinones . This approach is advantageous as it avoids the use of highly flammable vinyl ethers and unstable intermediates, thereby enhancing safety and reducing costs.
Functionalization Potential
The trifluoromethylpyridine motif is increasingly recognized for its functionalization potential. Compounds derived from this structure have been successfully used as intermediates in the development of various agrochemicals, including fungicides and herbicides. For example, the synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles has demonstrated the versatility of this compound in creating new agrochemical products .
| Compound | Application | Year Introduced | Type |
|---|---|---|---|
| Picoxystrobin | Fungicide | 2004 | Agrochemical |
| Bicyclopyrone | Herbicide | 2015 | Agrochemical |
| Sulfoxaflor | Insecticide | 2013 | Agrochemical |
Pharmaceutical Applications
The presence of the trifluoromethyl group significantly enhances the biological activity of compounds containing the pyridine structure. Research indicates that these compounds can act as antagonists for vanilloid receptors and calcium channel blockers . The structural modifications provided by the carboxylic acid group facilitate interactions with biological targets, making them suitable candidates for drug development.
Case Studies
Several studies have highlighted the efficacy of trifluoromethylpyridines in medicinal chemistry:
- Vanilloid Receptor Antagonists : Compounds derived from 6-methyl-5-(trifluoromethyl)pyridine have been shown to inhibit vanilloid receptor activity, which is crucial for pain signaling pathways.
- Calcium Channel Blockers : These compounds also exhibit properties that allow them to function as calcium channel blockers, which are important in treating cardiovascular diseases.
Crop Protection Agents
Trifluoromethyl-containing heterocycles have become integral in developing effective crop protection agents. The unique properties conferred by the trifluoromethyl group enhance the potency and selectivity of these agents against pests and diseases.
Market Impact
The introduction of new products based on this compound has significantly impacted agricultural practices:
- Increased crop yield due to effective pest control.
- Reduced environmental impact through targeted action against specific pests.
Mechanism of Action
The mechanism of action of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and improving metabolic stability. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyridine ring significantly influences chemical reactivity and biological activity:
- 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid ():
- Substituents: Chlorine (position 2), -CF₃ (position 5), -COOH (position 3).
- Molecular Weight: 225.55 g/mol; Purity: 97% .
- The electron-withdrawing chlorine at position 2 may reduce electron density at the pyridine nitrogen, affecting nucleophilic substitution reactions. Compared to the target compound, the absence of a methyl group at position 6 could alter steric hindrance.
Functional Group Modifications
- 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid (): Substituents: Difluoromethoxy (-OCHF₂, position 6), -CH₃ (position 5), -COOH (position 3).
4-(Trifluoromethyl)-3-pyridinecarboxylic acid (–7):
- Substituents: -CF₃ (position 4), -COOH (position 3).
- Safety Data: Requires handling precautions (e.g., avoiding strong acids/bases) due to the carboxylic acid group .
- The shift of -CF₃ to position 4 (vs. position 5 in the target compound) alters steric and electronic interactions, which may influence solubility and reactivity.
Biological Activity
6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent in biological systems. This article reviews the biological activities associated with this compound, including its mechanism of action, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid can be represented as follows:
- Molecular Formula : C8H6F3NO2
- Molecular Weight : 203.14 g/mol
- CAS Number : 1630984-19-8
The biological activity of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target sites.
- Antimicrobial Activity : Studies have shown that derivatives containing the trifluoromethyl group exhibit selective activity against pathogens such as Chlamydia trachomatis. For instance, certain analogs demonstrated significant inhibition of bacterial growth without affecting host cell viability, highlighting the importance of the trifluoromethyl substituent in enhancing antimicrobial potency .
- Enzyme Inhibition : The presence of the trifluoromethyl group has been linked to increased inhibition of enzymes involved in metabolic pathways. Research indicates that compounds with this substituent can modulate enzyme activity through hydrogen bonding interactions, improving their efficacy .
- Binding Affinity : Complexes formed with metal ions (e.g., Zn(II)) using this compound as a ligand showed significant binding affinity towards biomolecules like bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). These interactions were characterized by spontaneous binding processes driven by hydrogen bonding and van der Waals forces .
Synthesis
The synthesis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid typically involves several steps:
- Formation of Pyridine Ring : Starting materials are reacted under controlled conditions to form the pyridine ring.
- Introduction of Trifluoromethyl Group : This can be achieved using reagents such as trifluoroacetyl vinylogous enamines.
- Carboxylation : The final step involves introducing the carboxylic acid functional group through hydrolysis or direct carboxylation methods .
Case Study 1: Antichlamydial Activity
A study focused on the antichlamydial activity of various pyridine derivatives, including those with trifluoromethyl substitutions. Results indicated that compounds with this modification exhibited superior activity against C. trachomatis compared to their non-fluorinated counterparts. The study emphasized that the trifluoromethyl group is crucial for enhancing biological activity .
Case Study 2: Enzyme Interaction Studies
Research investigating enzyme interactions revealed that 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid derivatives could effectively inhibit specific enzymes involved in metabolic pathways. The presence of the trifluoromethyl group was found to significantly enhance binding affinity and inhibitory potency .
Comparative Analysis
Q & A
Q. What are the standard synthetic routes for 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid?
A three-step synthesis involves:
- Step 1 : Halogenation of a pyridinecarbonitrile precursor (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile) using anhydrous potassium fluoride in sulfolane at room temperature .
- Step 2 : Hydrolysis of the nitrile group under acidic conditions (10 N HCl, 100°C for 3 hours) to form the carboxylic acid .
- Step 3 : Neutralization (pH 4–5) with NaOH, followed by purification via silica gel chromatography (cyclohexane-EtOAc, 7:3) to isolate the product . Yield optimization requires precise control of reaction time and temperature, particularly during hydrolysis.
Q. How is NMR spectroscopy employed to confirm the structure of this compound?
Key spectral markers include:
- ¹H NMR : Signals for aromatic protons (e.g., δ 9.25 ppm for pyridine-H) and absence of nitrile peaks (confirming hydrolysis) .
- ¹³C NMR : Carbonyl resonance at δ 167.9 ppm (carboxylic acid) and splitting patterns for CF₃ (q, J = 35 Hz) .
- ¹⁹F NMR : A singlet at δ −66.5 ppm for the trifluoromethyl group . Cross-validation with HRMS (e.g., [M+1]⁺ at m/z 224.9807 for 5-chloro derivative) ensures structural accuracy .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
- Unhydrolyzed nitrile : Detected via IR (absence of ~2200 cm⁻¹ nitrile stretch). Remediated by extended HCl treatment .
- Halogenated byproducts : Identified by HRMS deviations. Silica gel chromatography effectively separates these .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., HRMS vs. NMR) be resolved for structural validation?
- Case Study : A mismatch between calculated (m/z 224.9804) and observed (m/z 224.9807) HRMS values may arise from isotopic impurities (e.g., residual Cl isotopes). NMR integration and 2D techniques (e.g., HSQC) clarify proton-carbon correlations .
- Multi-technique approach : Combine LC-MS, elemental analysis, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
Q. What strategies improve regioselectivity in introducing the trifluoromethyl group?
- Metal-mediated trifluoromethylation : CuCF₃ reagents enable selective substitution at the 5-position of pyridine rings, minimizing side reactions .
- Directed ortho-metalation : Use directing groups (e.g., esters) to position the CF₃ group during synthesis .
Q. How do substituents (e.g., methyl vs. halogens) influence the compound’s reactivity in further derivatization?
- Electron-withdrawing effects : The trifluoromethyl group deactivates the pyridine ring, slowing electrophilic substitution. Methyl groups enhance solubility but may sterically hinder reactions at the 3-position .
- Experimental design : Competitive reactions with iodomethane or acyl chlorides under varying temperatures (25–80°C) quantify substituent effects .
Q. What computational methods predict the acid’s stability under physiological conditions?
- pKa estimation : DFT calculations (e.g., B3LYP/6-31G*) predict the carboxylic acid’s pKa (~2.5–3.0), indicating low bioavailability without prodrug strategies .
- Hydrolysis simulations : MD trajectories in aqueous environments assess ester or amide derivative stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
